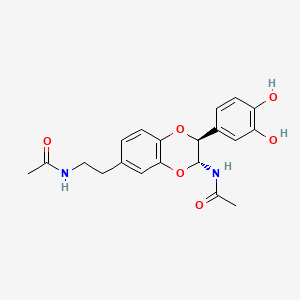
N-Acetyldopamine dimers B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyldopamine dimers B: is a dimer form of N-Acetyldopamine, a compound known for its biological activities. This compound is derived from natural sources, such as the traditional Chinese medicine Isaria cicadae . This compound has been studied for its potential therapeutic effects, particularly in the context of inflammation and neuroinflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyldopamine dimers B involves the dimerization of N-Acetyldopamine. The specific synthetic routes and reaction conditions are not extensively detailed in the literature. it is known that the compound can be derived from natural sources, such as Isaria cicadae .
Industrial Production Methods: The compound is primarily used for research purposes and is not widely produced on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: N-Acetyldopamine dimers B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .
Major Products: The major products formed from the reactions of this compound include various derivatives that retain the core structure of the dimer. These derivatives are studied for their potential biological activities .
Scientific Research Applications
Chemistry: In chemistry, N-Acetyldopamine dimers B is used as a model compound to study dimerization reactions and the behavior of polyphenolic compounds .
Biology: In biological research, this compound is studied for its anti-inflammatory and neuroprotective effects. It has been shown to inhibit neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways .
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects in treating conditions such as ulcerative colitis and neuroinflammatory diseases .
Mechanism of Action
N-Acetyldopamine dimers B exerts its effects by inhibiting key inflammatory pathways. Specifically, it inhibits the TLR4/NF-κB and NLRP3/Caspase-1 pathways, which are involved in the regulation of inflammation and immune responses . By targeting these pathways, this compound can reduce the expression of pro-inflammatory factors and alleviate symptoms of inflammatory diseases .
Comparison with Similar Compounds
N-Acetyldopamine: The monomer form of N-Acetyldopamine dimers B, known for its role in sclerotization in insects.
Molossusamide A-C: Other N-Acetyldopamine dimers identified from the dung beetle Catharsius molossus, which have shown inhibitory effects towards COX-1 and COX-2.
Uniqueness: this compound is unique due to its specific dimeric structure and its ability to inhibit multiple inflammatory pathways. This makes it a promising candidate for the development of new therapeutic agents targeting inflammatory and neuroinflammatory diseases .
Properties
Molecular Formula |
C20H22N2O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-[(2S,3R)-3-acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m0/s1 |
InChI Key |
VUANWDRZYTXGPI-VQTJNVASSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CC2=C(C=C1)O[C@H]([C@@H](O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


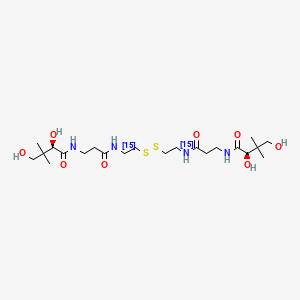

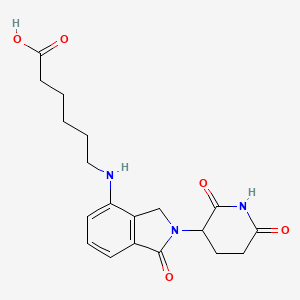

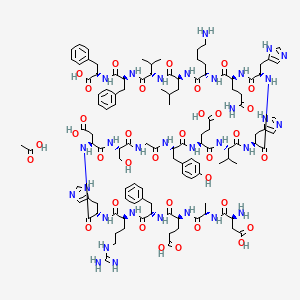

![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)
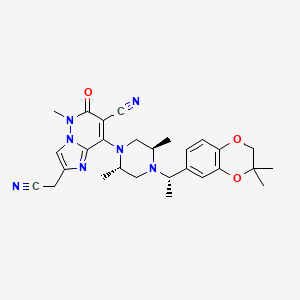
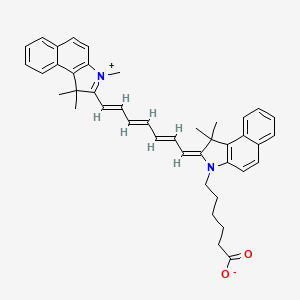
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12386880.png)
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
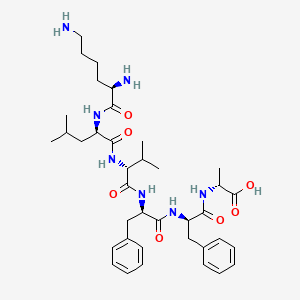
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
